SB-435495
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Overview
Description
SB-435495 is a potent, selective, reversible, non-covalent, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein, which plays a significant role in vascular inflammation and atherosclerosis . This compound has shown promising results in the study of autoimmune uveitis and atherosclerosis .
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation .
Industrial production methods for SB-435495 are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
SB-435495 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-435495 has several scientific research applications, including:
Biology: Investigated for its effects on endothelial cells and its potential to reduce vascular inflammation.
Medicine: Explored as a potential therapeutic agent for autoimmune uveitis, atherosclerosis, and diabetes
Industry: Utilized in the development of new drugs targeting lipoprotein-associated phospholipase A2.
Mechanism of Action
SB-435495 exerts its effects by selectively inhibiting lipoprotein-associated phospholipase A2. This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein, leading to the production of pro-inflammatory mediators. By inhibiting this enzyme, this compound reduces the production of these mediators, thereby decreasing vascular inflammation and atherosclerosis . The molecular targets and pathways involved include the inhibition of lipoprotein-associated phospholipase A2 and the subsequent reduction in the activation of inflammatory pathways .
Comparison with Similar Compounds
SB-435495 is unique due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
Darapladib: A well-known inhibitor of lipoprotein-associated phospholipase A2, used in clinical trials for cardiovascular diseases.
Compared to these compounds, this compound has shown superior selectivity and potency in inhibiting lipoprotein-associated phospholipase A2, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
304694-39-1 |
---|---|
Molecular Formula |
C38H40F4N6O2S |
Molecular Weight |
720.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |
InChI Key |
VGIQUSQBXZXBGW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |
Synonyms |
SB-435495 |
Origin of Product |
United States |
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